(+)-Secoisolariciresinol
Overview
Description
Start by defining “(+)-Secoisolariciresinol”, its chemical structure, and its known uses or functions.
Synthesis Analysis
Investigate the methods used to synthesize “(+)-Secoisolariciresinol”. This could include the raw materials used, the conditions required, and the steps involved in the synthesis process.Molecular Structure Analysis
Examine the molecular structure of “(+)-Secoisolariciresinol”. This could involve looking at its molecular formula, the types of bonds it contains, its stereochemistry, and other structural features.Chemical Reactions Analysis
Identify the chemical reactions that “(+)-Secoisolariciresinol” undergoes. This could include reactions it participates in as a reactant, as a product, or as a catalyst.Physical And Chemical Properties Analysis
Look at the physical and chemical properties of “(+)-Secoisolariciresinol”. This could include its melting point, boiling point, solubility, reactivity, and other relevant properties.Scientific Research Applications
Cancer Prevention and Treatment : (+)-Secoisolariciresinol shows potential preventive effects against breast and colon cancers. It can be produced through biotransformation, offering a feasible method for large-scale production (Li et al., 2012).
Production and Characterization : A study reported the characterization of a bacterial strain capable of producing (+)-Secoisolariciresinol by biotransformation of precursors in defatted flaxseeds (Zhou et al., 2017).
Antioxidant Properties : (+)-Secoisolariciresinol extracted from flax hulls has been found effective as an antioxidant, particularly in protecting linseed oil and its emulsion against oxidative damage (Hano et al., 2017).
Enzymatic Formation : An enzymatic reaction specifically involved in the coupling reaction between phenylpropanoid monomers to afford optically pure (+)-Secoisolariciresinol was identified in Forsythia intermedia (Umezawa et al., 1990).
Metabolic Pathways and Health Benefits : (+)-Secoisolariciresinol and its related compounds, such as secoisolariciresinol diglucoside (SDG), have been studied for their health benefits, including reduction of serum cholesterol levels, delay in the onset of type II diabetes, and decreased formation of breast, prostate, and colon cancers (Hosseinian et al., 2007).
Phytoestrogen Properties and Mental Health : As a natural lignan-type phytoestrogen found mainly in flaxseed, (+)-Secoisolariciresinol has been shown to have antidepressant effects, particularly in ovariectomized mice, suggesting potential benefits in relieving menopausal syndrome and depression (Wang et al., 2012).
Dietary Supplementation and Disease Prevention : Studies have explored the effects of dietary supplementation with (+)-Secoisolariciresinol on various health conditions, such as obesity and atherosclerosis, demonstrating its potential in chronic disease management (Prasad, 1999).
Pharmacokinetics and Bioavailability : The pharmacokinetics and comparative bioavailability of (+)-Secoisolariciresinol in different forms (enriched SDG and SDG polymer) have been studied in rats, providing insights into its efficacy and potential for use in medical applications (Yang et al., 2021).
Safety And Hazards
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Future Directions
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For each of these sections, you would want to review the relevant scientific literature, summarizing the findings of previous studies and identifying areas where more research is needed. Remember to properly cite all sources.
Please note that this is a general guide and may not cover all aspects relevant to “(+)-Secoisolariciresinol”. Always consult with a professional or trusted source when conducting scientific research.
properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Secoisolariciresinol | |
CAS RN |
145265-02-7 | |
Record name | Secoisolariciresinol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SECOISOLARICIRESINOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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